Enantioselective Hepatic Availability
In isolated perfused rat liver (IPRL) studies, the hepatic availability (F) of preformed S-norverapamil was 0.24 ± 0.04, which is 2.4-fold higher than the R-norverapamil value of 0.10 ± 0.02 [1]. This stereoselective difference necessitates the use of a chirally pure internal standard like (S)-Nor-Verapamil-d6 for accurate quantification of the S-enantiomer in biological matrices.
| Evidence Dimension | Hepatic Availability (F) in Isolated Perfused Rat Liver |
|---|---|
| Target Compound Data | S-Norverapamil: 0.24 ± 0.04 |
| Comparator Or Baseline | R-Norverapamil: 0.10 ± 0.02 |
| Quantified Difference | S:R ratio = 2.2 ± 0.1; absolute difference = 0.14 |
| Conditions | Isolated perfused rat livers (IPRLs) following administration of preformed norverapamil enantiomers |
Why This Matters
This 2.4-fold difference in hepatic availability directly impacts plasma concentration-time profiles and requires enantiomer-specific internal standardization to avoid biased pharmacokinetic parameter estimation.
- [1] Mehvar R, Reynolds JM, Robinson MA, Longstreth JA. Enantioselective kinetics of verapamil and norverapamil in isolated perfused rat livers. Pharm Res. 1994 Dec;11(12):1815-9. doi: 10.1023/A:1018935921473. View Source
